molecular formula C11H8O6 B14245150 Methyl 7,8-dihydroxy-1-oxo-1H-2-benzopyran-3-carboxylate CAS No. 259229-40-8

Methyl 7,8-dihydroxy-1-oxo-1H-2-benzopyran-3-carboxylate

Katalognummer: B14245150
CAS-Nummer: 259229-40-8
Molekulargewicht: 236.18 g/mol
InChI-Schlüssel: GDLQUJQAWGQSBP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 7,8-dihydroxy-1-oxo-1H-2-benzopyran-3-carboxylate is a chemical compound belonging to the class of organic compounds known as chromones. These compounds contain a benzopyran-4-one moiety and are known for their diverse biological activities. This compound is of significant interest in various fields of scientific research due to its unique chemical structure and properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7,8-dihydroxy-1-oxo-1H-2-benzopyran-3-carboxylate typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of salicylaldehyde with malonic acid in the presence of a catalyst, followed by methylation of the resulting product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 7,8-dihydroxy-1-oxo-1H-2-benzopyran-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinones, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

Methyl 7,8-dihydroxy-1-oxo-1H-2-benzopyran-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential antioxidant and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.

    Industry: It is used in the production of dyes, fragrances, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of Methyl 7,8-dihydroxy-1-oxo-1H-2-benzopyran-3-carboxylate involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and reducing oxidative stress. It may also inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Methyl 7,8-dihydroxy-1-oxo-1H-2-benzopyran-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual hydroxyl groups at positions 7 and 8, along with the carboxylate ester at position 3, contribute to its reactivity and potential therapeutic applications .

Eigenschaften

CAS-Nummer

259229-40-8

Molekularformel

C11H8O6

Molekulargewicht

236.18 g/mol

IUPAC-Name

methyl 7,8-dihydroxy-1-oxoisochromene-3-carboxylate

InChI

InChI=1S/C11H8O6/c1-16-10(14)7-4-5-2-3-6(12)9(13)8(5)11(15)17-7/h2-4,12-13H,1H3

InChI-Schlüssel

GDLQUJQAWGQSBP-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C1=CC2=C(C(=C(C=C2)O)O)C(=O)O1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.